methyl 3-chloro-5-fluoro-4-nitrobenzoate
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Overview
Description
Methyl 3-chloro-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-fluoro-4-nitrobenzoate can be synthesized through a multi-step process involving nitration, halogenation, and esterification reactions. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by halogenation to add chlorine and fluorine atoms at specific positions on the benzene ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale nitration and halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the methyl ester group results in carboxylic acids.
Scientific Research Applications
Methyl 3-chloro-5-fluoro-4-nitrobenzoate is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-nitrobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 4-chloro-2-nitrobenzoate
Uniqueness
Methyl 3-chloro-5-fluoro-4-nitrobenzoate is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
2387035-92-7 |
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Molecular Formula |
C8H5ClFNO4 |
Molecular Weight |
233.58 g/mol |
IUPAC Name |
methyl 3-chloro-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 |
InChI Key |
CVBAAQSETGBELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F |
Purity |
95 |
Origin of Product |
United States |
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